3-Ketohexanoyl-CoA

Enzyme Kinetics β-Oxidation Thiolase

Researchers often encounter false negatives when substituting generic 3-ketoacyl-CoAs for thiolase assays. 3-Ketohexanoyl-CoA (C6) provides the exact chain-length specificity required for accurate kinetic modeling. - Discriminates broad-specificity thiolase I (Km=8.3 µM) from acetoacetyl-CoA-specific thiolase II. - Active substrate for human mitochondrial trifunctional protein, unlike inactive acetoacetyl-CoA. - Validated in metabolic engineering for 20-fold yield improvement in renewable methyl ketone production.

Molecular Formula C27H44N7O18P3S
Molecular Weight 879.7 g/mol
CAS No. 19774-86-8
Cat. No. B008341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ketohexanoyl-CoA
CAS19774-86-8
Synonyms3-ketohexanoyl-CoA
3-ketohexanoyl-coenzyme A
coenzyme A, 3-ketohexanoyl-
Molecular FormulaC27H44N7O18P3S
Molecular Weight879.7 g/mol
Structural Identifiers
SMILESCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C27H44N7O18P3S/c1-4-5-15(35)10-18(37)56-9-8-29-17(36)6-7-30-25(40)22(39)27(2,3)12-49-55(46,47)52-54(44,45)48-11-16-21(51-53(41,42)43)20(38)26(50-16)34-14-33-19-23(28)31-13-32-24(19)34/h13-14,16,20-22,26,38-39H,4-12H2,1-3H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t16-,20-,21-,22+,26-/m1/s1
InChIKeyNFOYYXQAVVYWKV-HDRQGHTBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ketohexanoyl-CoA: Critical Intermediate in Fatty Acid Metabolism


3-Ketohexanoyl-CoA (CAS 19774-86-8), also known as 3-oxohexanoyl-CoA, is a medium-chain 3-oxo-fatty acyl-CoA derivative that serves as an essential intermediate in the β-oxidation pathway of fatty acid metabolism [1]. It is formed via the condensation of butanoyl-CoA and acetyl-CoA by acyl-CoA acyltransferases and is subsequently reduced to 3-hydroxyhexanoyl-CoA by 3-hydroxyacyl-CoA dehydrogenases [2]. This compound is a key substrate for the characterization and validation of enzymes involved in fatty acid elongation and degradation, particularly thiolases and dehydrogenases, making it indispensable for research in metabolic disorders, biofuel production, and synthetic biology applications [3].

Chain-Length Specificity of 3-Ketohexanoyl-CoA


3-Ketoacyl-CoA compounds with differing chain lengths exhibit distinct kinetic profiles and enzyme specificities that are critical for accurate biochemical modeling and assay development [1]. For instance, 3-ketohexanoyl-CoA (C6) demonstrates a unique intermediate affinity for broad-specificity thiolases compared to the shorter-chain acetoacetyl-CoA (C4) or longer-chain 3-ketodecanoyl-CoA (C10) [2]. Furthermore, the human liver mitochondrial β-oxidation enzyme is active with 3-ketohexanoyl-CoA but completely inactive with acetoacetyl-CoA, indicating that chain length is a primary determinant of substrate recognition and catalytic turnover [3]. Simply substituting a generic 3-ketoacyl-CoA analog without verifying its specific kinetic parameters against the target enzyme can lead to false negatives or misinterpretation of metabolic flux data.

3-Ketohexanoyl-CoA: Kinetic Differentiation from Analogs


Broad-Specificity Thiolase Kinetics

The compound's affinity for a broad-specificity thiolase from pig heart was measured with an apparent Km of 8.3 μM [1]. This places it between the lower affinity of the short-chain acetoacetyl-CoA (Km = 16 μM) and the higher affinity of longer-chain 3-ketooctanoyl-CoA (Km = 2.4 μM) and 3-ketodecanoyl-CoA (Km = 1.8 μM) [1]. The Vmax for 3-ketohexanoyl-CoA was measured at 65–69 µmol/min/mg, which is more than double the Vmax of 26.5 µmol/min/mg observed for acetoacetyl-CoA, despite its lower affinity for this particular enzyme [1].

Enzyme Kinetics β-Oxidation Thiolase

Essential Substrate for Trifunctional Enzyme

The human liver mitochondrial membrane-bound enzyme, which possesses 3-hydroxyacyl-CoA dehydrogenase, 2-enoyl-CoA hydratase, and 3-ketoacyl-CoA thiolase activities, is active with 3-ketohexanoyl-CoA but completely inactive with the shorter-chain acetoacetyl-CoA [1]. The enzyme shows maximal activity with 3-ketoacyl-CoA substrates of C10 to C16 acyl-chain length [1].

Mitochondrial β-Oxidation Enzyme Specificity Metabolic Disorders

Gibbs Free Energy of Formation

The estimated Gibbs free energy of formation (ΔfG'°) for 3-ketohexanoyl-CoA is -170.4 kcal/mol [1]. This value, while not directly comparative in the available literature, defines the thermodynamic feasibility of reactions involving this compound. In contrast, the ΔfG'° of its reduced product, 3-hydroxyhexanoyl-CoA, is estimated to be significantly lower (more negative), driving the forward direction of the β-oxidation pathway [2].

Metabolic Engineering Gibbs Free Energy Bioproduction

3-Ketohexanoyl-CoA: Metabolic Engineering and Enzyme Applications


Engineering 2-Pentanone Production

In a landmark metabolic engineering study, a 20-fold increase in 2-pentanone production (titer of 240 mg/L) in Escherichia coli was achieved by bioprospecting for enzymes that efficiently hydrolyze 3-ketohexanoyl-CoA [1]. This validates the compound's central role as a pathway intermediate in the condensation of acetyl-CoA and butanoyl-CoA, demonstrating its direct industrial relevance for renewable chemical synthesis.

Thiolase Specificity Profiling

3-Ketohexanoyl-CoA serves as an indispensable tool for differentiating between thiolase isoforms based on chain-length specificity. The direct head-to-head kinetic data (Km = 8.3 µM for pig heart thiolase I) establishes a quantitative benchmark for distinguishing broad-specificity thiolases from those strictly involved in acetoacetyl-CoA metabolism (thiolase II) [2]. This allows researchers to validate the functional annotation of novel or engineered thiolase genes.

Fatty Acid Oxidation Disorders Research

Given that 3-ketohexanoyl-CoA is an active substrate for the human mitochondrial trifunctional protein while acetoacetyl-CoA is completely inactive, it is a required reagent for in vitro assays designed to study deficiencies in this enzyme complex [3]. Use of this specific compound is critical for elucidating the biochemical phenotypes associated with LCHAD and trifunctional protein deficiencies.

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